1-(3-Bromo-4-(trifluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(3-Bromo-4-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H8BrF3O This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a propanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-Bromo-4-(trifluoromethyl)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-(trifluoromethyl)benzene and propanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromo-4-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(3-Bromo-4-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-(trifluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Bromo-4-(trifluoromethyl)phenyl)propan-1-one can be compared with similar compounds such as:
1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with a trifluoromethylthio group instead of a trifluoromethyl group.
1-(4-(Trifluoromethyl)phenyl)propan-1-one: This compound lacks the bromine atom, which affects its reactivity and applications.
1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone: This compound has an ethanone moiety instead of a propanone moiety, leading to differences in its chemical behavior.
Properties
Molecular Formula |
C10H8BrF3O |
---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
1-[3-bromo-4-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8BrF3O/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
VXNIJRIMJBCJRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
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